N-cyclopropyl-2-methylbenzamide
Description
N-cyclopropyl-2-methylbenzamide serves as a key intermediate and structural motif in the development of complex molecules. Its presence in various compounds has been linked to potent and selective biological activities, making it a subject of interest for researchers aiming to design next-generation therapeutics.
In the realm of medicinal chemistry, the search for new drugs with improved efficacy and safety profiles is a constant endeavor. This compound has emerged as a significant scaffold in this pursuit. The compound itself is a derivative of benzamide (B126), a versatile structural core found in a wide array of approved drugs. The introduction of a cyclopropyl (B3062369) group and a methyl group on the benzamide structure provides a unique combination of rigidity, lipophilicity, and metabolic stability.
The this compound moiety has been identified as a crucial component for the activity of a novel class of inhibitors targeting Threonine Tyrosine Kinase (TTK), a key protein involved in cell division. nih.govnih.gov TTK is overexpressed in several human cancers, making it an attractive target for anticancer therapies. nih.gov The discovery that the this compound fragment is essential for the high potency and selectivity of these inhibitors has spurred further research into its applications in oncology. nih.govnih.gov
An early documented synthesis of this compound appeared in a 2018 study, where it was prepared via the Schotten-Baumann method. juniperpublishers.com This involved the reaction of cyclopropylamine (B47189) with 2-methylbenzoyl chloride in tetrahydrofuran. juniperpublishers.com The initial research interest in this compound and its analogues was focused on their potential as anticonvulsant agents. juniperpublishers.com This exploration was part of a broader effort to identify new and safer drugs for the treatment of epilepsy. juniperpublishers.com While this initial line of inquiry highlighted its potential in neuroscience, the compound's role in medicinal chemistry has since expanded significantly.
The significance of this compound in molecular design lies in the synergistic interplay between its benzamide and cyclopropyl components. The benzamide portion of the molecule provides a rigid scaffold that can participate in hydrogen bonding interactions with biological targets, a common feature in drug-receptor binding.
The cyclopropyl group, a small, strained ring, offers several advantages in drug design. Its rigid conformation can help to lock the molecule into a specific bioactive conformation, thereby improving binding affinity and selectivity for its target. Furthermore, the cyclopropyl group is known to enhance metabolic stability by blocking sites susceptible to enzymatic degradation. In the context of TTK inhibitors, the this compound moiety inserts deeply into the ATP binding site of the kinase. nih.govresearchgate.net This deep binding, facilitated by the specific geometry conferred by the cyclopropyl and 2-methylbenzamide (B88809) groups, is responsible for the high potency and exceptional selectivity of these inhibitors. nih.govnih.gov Molecular modeling has shown that this fragment establishes extensive and optimal contacts through both hydrogen bonds and hydrophobic interactions within the kinase's active site. nih.gov Specifically, the carbonyl and NH groups of the cyclopropylbenzamide can form hydrogen bonds with key amino acid residues, such as Lys553 and Ile663 in the TTK binding pocket. nih.gov
This understanding of the structural requirements for potent kinase inhibition has guided the synthesis of various derivatives where the this compound core is maintained, while other parts of the molecule are modified to fine-tune properties like solubility and pharmacokinetic profiles. nih.gov
Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 110-112°C | juniperpublishers.com |
| Molecular Formula | C₁₁H₁₃NO | juniperpublishers.com |
| Calculated Elemental Composition | C: 75.40%, H: 7.48%, N: 7.99% | juniperpublishers.com |
| Found Elemental Composition | C: 75.21%, H: 7.43%, N: 7.89% | juniperpublishers.com |
Spectroscopic Data of this compound
| Spectroscopy | Data | Reference |
| ¹H-NMR (200 MHz, CDCl₃, δ) | 0.58 (2H, t), 0.83 (2H, q), 2.4 (3H, s), 2.8 (1H, m), 6.22 (1NH, br s), 7.15 (1ArH, q), 7.26 (3H, q) | juniperpublishers.com |
| Mass Spectrometry (IMS) | Fragmentation peaks: 175 [M]⁺, 147, 132, 119 [Base Peak], 111, 98, 81, 70, 56, 43 | juniperpublishers.com |
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-4-2-3-5-10(8)11(13)12-9-6-7-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJOZVQZEZJWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-cyclopropyl-2-methylbenzamide and its Analogs
The fundamental synthesis of this compound is most commonly achieved through the formation of an amide bond between a 2-methylbenzoyl derivative and cyclopropylamine (B47189). Two classical and widely employed methods for this transformation are the Schotten-Baumann acylation and general amide coupling reactions utilizing acyl chlorides.
The Schotten-Baumann reaction, first described in the late 19th century, remains a robust and widely used method for the synthesis of amides from amines and acid chlorides. researchgate.netmdpi.comwikipedia.orgiitk.ac.in This reaction is typically carried out in a two-phase solvent system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous basic solution. researchgate.netmdpi.comwikipedia.org The base, commonly sodium hydroxide (B78521) or pyridine, serves to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards the formation of the amide product. byjus.com
In the context of this compound synthesis, 2-methylbenzoyl chloride would be reacted with cyclopropylamine under these biphasic conditions. The amine nucleophilically attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond. iitk.ac.in The use of an aqueous base is a key feature of the Schotten-Baumann conditions. byjus.com
A general procedure for a Schotten-Baumann reaction involves dissolving the amine in the organic solvent and then adding the acyl chloride. The aqueous base is then added portion-wise with vigorous stirring to facilitate the reaction at the interface of the two layers. The product, this compound, would then be isolated from the organic phase.
| Reactant 1 | Reactant 2 | Base | Solvent System | Product | Reference |
| 2-methylbenzoyl chloride | Cyclopropylamine | aq. NaOH | Dichloromethane/Water | This compound | researchgate.netmdpi.comwikipedia.org |
| Acetyl chloride | Benzylamine | aq. NaOH | Dichloromethane/Water | N-benzylacetamide | mdpi.comwikipedia.org |
Beyond the specific conditions of the Schotten-Baumann reaction, the coupling of acyl chlorides with amines is a cornerstone of organic synthesis for amide bond formation. webassign.net These reactions can be performed under a variety of conditions, often in a single organic solvent with the presence of a soluble organic base, such as triethylamine (B128534) or pyridine, to act as an acid scavenger. nih.gov
The synthesis of this compound via this general approach involves the reaction of 2-methylbenzoyl chloride with cyclopropylamine in an aprotic solvent like dichloromethane or tetrahydrofuran. An organic base is added to neutralize the HCl byproduct. This method offers the advantage of homogenous reaction conditions, which can sometimes lead to cleaner reactions and easier monitoring.
The choice of base and solvent can be critical and is often optimized for specific substrates. For instance, more hindered amines or less reactive acyl chlorides might require stronger bases or higher reaction temperatures.
| Acyl Chloride | Amine | Base | Solvent | Product | Reference |
| 2-methylbenzoyl chloride | Cyclopropylamine | Triethylamine | Dichloromethane | This compound | nih.gov |
| Benzoyl chloride | Aniline | Pyridine | Tetrahydrofuran | N-phenylbenzamide | nih.gov |
Advanced Synthetic Modifications and Derivatization Strategies
The this compound scaffold can be further elaborated through a variety of modern synthetic techniques. These methods allow for the precise introduction of new functional groups and the construction of more complex molecular architectures.
The targeted modification of the benzamide (B126) ring is a key strategy for creating analogs with diverse properties. Regioselective C-H functionalization has emerged as a powerful tool to directly introduce substituents at specific positions on the aromatic ring, often guided by the existing amide functionality. researchgate.net
Transition metal catalysis, particularly with palladium, rhodium, or iridium, can enable the activation of specific C-H bonds. researchgate.net The amide group can act as a directing group, guiding the catalyst to functionalize the ortho-position. However, by employing specific ligands or reaction conditions, it is possible to achieve functionalization at other positions, such as the meta or para positions, by overcoming the inherent directing effect of the amide. researchgate.net For instance, the use of certain mono-protected amino acid (MPAA) ligands in palladium catalysis has been shown to enable enantioselective arylation of C-H bonds. nih.gov
These advanced methods provide a more atom-economical and efficient alternative to traditional methods that often require the pre-installation of directing groups or the use of multi-step sequences to achieve the desired substitution pattern.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it is widely used to introduce a vast array of substituents onto aromatic rings. fishersci.co.ukyonedalabs.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate. fishersci.co.ukyonedalabs.com
To apply this methodology to this compound, a halogen atom (typically bromine or iodine) would first need to be installed on the benzamide ring. This halo-substituted this compound can then be coupled with a wide variety of aryl, heteroaryl, or vinyl boronic acids to generate a diverse library of derivatives. The reaction is known for its mild conditions and tolerance of many functional groups. fishersci.co.uk
The general catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com
| Aryl Halide | Boronic Acid | Catalyst | Base | Product | Reference |
| 5-Bromo-N-cyclopropyl-2-methylbenzamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | N-cyclopropyl-5-phenyl-2-methylbenzamide | researchgate.net |
| 4-Bromo-N-cyclopropyl-2-methylbenzamide | 3-Furylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | N-cyclopropyl-4-(3-furyl)-2-methylbenzamide | researchgate.net |
The construction of highly functionalized and complex derivatives of this compound often necessitates multi-step synthetic sequences. These strategies combine various synthetic methodologies, including those discussed above, to build up molecular complexity in a controlled and predictable manner.
A typical multi-step synthesis might begin with the formation of the core this compound structure. This could be followed by a series of reactions to introduce or modify substituents on the benzamide ring or even on the cyclopropyl (B3062369) group. For example, a Suzuki-Miyaura coupling could be used to add a new aryl group, which could then be further functionalized through nitration, reduction, and subsequent acylation to introduce additional complexity.
The planning of a multi-step synthesis requires careful consideration of the compatibility of functional groups with the reaction conditions at each step to avoid unwanted side reactions. The development of such synthetic routes is crucial for accessing novel and potentially bioactive molecules based on the this compound scaffold.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthetic routes of valuable chemical compounds. For this compound, this translates to the development of methods that reduce waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient processes.
Catalytic Methoxymethylation Strategies for Amide Derivatives
A significant advancement in the green synthesis of amide derivatives, which is applicable to this compound, is the development of catalytic methoxymethylation. This process introduces a methoxymethyl group (-CH₂OCH₃) onto the nitrogen atom of the amide.
Recent research has demonstrated a highly efficient and selective method for the methoxymethylation of primary amides using a manganese(I) catalyst. nih.gov This protocol is noteworthy for its use of methanol, a renewable resource, as both the methoxymethylating agent and the solvent. nih.govrsc.org The reaction proceeds through an "interrupted borrowing hydrogen" (IBH) strategy, liberating only dihydrogen as a byproduct, which represents a significant improvement in atom economy and a reduction in toxic waste compared to traditional methods. nih.gov
The manganese-catalyzed system shows a broad substrate scope, tolerating a variety of functional groups on the benzamide core. rsc.org While specific data for this compound is not explicitly detailed in the primary literature, the successful methoxymethylation of various substituted benzamides suggests its applicability. The reaction conditions typically involve heating the primary amide with the manganese catalyst and a base in methanol. rsc.org
Table 1: Representative Manganese-Catalyzed Methoxymethylation of Benzamide Derivatives
| Entry | Substrate | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzamide | [Mn-1] (5 mol%) | K₂CO₃ | Methanol | 130 | 83 | rsc.org |
| 2 | 4-Methylbenzamide | [Mn-1] (5 mol%) | K₂CO₃ | Methanol | 130 | 85 | rsc.org |
| 3 | 2-Methylbenzamide (B88809) | [Mn-1] (5 mol%) | K₂CO₃ | Methanol | 130 | 78 | rsc.org |
| 4 | 4-Methoxybenzamide | [Mn-1] (5 mol%) | K₂CO₃ | Methanol | 130 | 89 | rsc.org |
This table presents data for closely related benzamide derivatives to illustrate the efficacy of the catalytic methoxymethylation strategy, as specific data for this compound was not available in the reviewed literature.
Sustainable Reaction Conditions and Solvent Selection
A cornerstone of green chemistry is the use of sustainable reaction conditions, with a primary focus on solvent selection. Traditional amide synthesis often employs hazardous solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The development of greener alternatives is crucial for reducing the environmental impact of producing compounds like this compound.
Sustainable Solvents:
Research into green solvents for amide bond formation has identified several promising alternatives to conventional hazardous solvents. These include:
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that is a suitable replacement for THF and DCM in many applications.
Cyclopentyl methyl ether (CPME): Offers advantages such as a high boiling point, low water miscibility, and stability under acidic and basic conditions.
Water: The ultimate green solvent, though its use in organic synthesis can be challenging due to the low solubility of many reactants. Surfactant-assisted micellar catalysis is a strategy to overcome this limitation.
Biocatalysis in Aqueous Media: The use of enzymes, such as lipases or dedicated amide bond synthetases, can enable amide synthesis in aqueous buffers, often with high selectivity and under mild conditions. rsc.org For instance, lipase-catalyzed amidation has been successfully performed in non-solvent systems, yielding high conversions. nih.govresearchgate.net
Enzymatic Synthesis:
Biocatalysis offers a highly attractive green route for amide synthesis. Enzymes operate under mild conditions (temperature and pH) and in aqueous environments, and they exhibit high chemo-, regio-, and enantioselectivity. For the synthesis of N-substituted amides, lipases are commonly employed. mdpi.com They can catalyze the condensation of a carboxylic acid (like 2-methylbenzoic acid) and an amine (like cyclopropylamine) to form the corresponding amide. nih.govresearchgate.net While direct enzymatic synthesis of this compound is not extensively documented, the general applicability of lipases to a wide range of substrates makes this a viable and environmentally friendly approach to explore.
Table 2: Comparison of Solvents for Amide Synthesis
| Solvent | Classification | Key Advantages | Considerations |
| Dichloromethane (DCM) | Hazardous | Good solvent for many organic compounds | Carcinogen, environmental pollutant |
| Dimethylformamide (DMF) | Hazardous | High boiling point, good solvent | Toxic, environmental pollutant |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener | Bio-derived, lower toxicity | Can form peroxides |
| Cyclopentyl methyl ether (CPME) | Greener | High boiling point, stable | Higher cost than some conventional solvents |
| Water | Greenest | Non-toxic, abundant, non-flammable | Low solubility of many organic reactants |
The selection of a suitable green solvent or a solvent-free system, potentially coupled with a catalytic method, is a critical step in designing a truly sustainable synthesis for this compound. The ongoing research in this area promises to deliver even more efficient and environmentally responsible manufacturing processes in the near future.
Reactivity and Reaction Mechanisms of N Cyclopropyl 2 Methylbenzamide
Oxidative Transformations of the Amide and N-alkyl Moieties
The oxidation of N-alkyl amides, such as N-cyclopropyl-2-methylbenzamide, can proceed through various mechanisms, often involving the α-position of the N-alkyl group. These transformations are of significant interest due to the prevalence of the amide functional group in pharmaceuticals and the potential for creating new molecular scaffolds. rsc.orgresearchgate.net
α-Position Oxidation Mechanisms of N-alkyl Groups
The oxidation at the α-carbon of N-alkyl amides can be initiated through single-electron transfer (SET) from the nitrogen atom, forming a highly reactive aminium cation radical. nih.govacs.org This intermediate is a key species in many oxidative N-dealkylation reactions. nih.govnih.gov The subsequent steps can vary, but a common pathway involves the deprotonation of the α-carbon, leading to the formation of an α-amido radical. acs.org This radical can then undergo further reactions, such as coupling with other radical species or oxidation to an N-acyliminium ion. rsc.orgacs.org
The formation of an N-acyliminium cation is a crucial step in many C(sp³)–H functionalization reactions of amides. This electrophilic intermediate can then be attacked by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position. rsc.org
Role of Transition Metal Catalysis (e.g., Iron Porphyrin Systems) in Oxidation
Transition metal complexes, particularly those involving iron porphyrins, play a significant role in catalyzing the oxidation of amides. mdpi.comiastate.edunih.gov These synthetic models of cytochrome P-450 enzymes can activate oxidants like hydrogen peroxide to carry out a range of oxidative transformations, including hydroxylation and epoxidation. mdpi.comnih.govnih.gov
Iron porphyrin complexes are effective catalysts for various organic reactions, including the insertion of carbenes into N-H bonds. iastate.edu In the context of amide oxidation, these catalysts can facilitate the formation of high-valent iron-oxo species, which are potent oxidizing agents. nih.gov The reactivity of these species is influenced by the electronic properties of both the porphyrin ligand and the substrate. For instance, electron-rich iron-oxo porphyrins react with electron-poor substrates through an asynchronous hydrogen atom transfer (HAT) mechanism. rsc.org The use of fluorinated porphyrins can enhance the catalyst's resistance to oxidative degradation. nih.gov
The catalytic cycle often involves the formation of a metal-stabilized radical intermediate, which can then undergo further transformations. acs.orgresearchgate.net Copper-based catalytic systems have also been developed for the oxidative coupling of lactams and are believed to proceed through a 2-electron oxidation of the amide. rsc.org
Kinetic Isotope Effects and Mechanistic Probes in Oxidation Reactions
Kinetic isotope effects (KIEs) are a powerful tool for elucidating the mechanisms of chemical reactions, including the oxidation of amides. wikipedia.orglibretexts.orgyoutube.com By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can provide information about bond-breaking and bond-forming steps in the rate-determining step. wikipedia.orgprinceton.edu
In the context of N-dealkylation reactions, the magnitude of the KIE can help distinguish between different mechanisms. For example, a large primary KIE is expected for mechanisms involving the cleavage of a C-H bond in the rate-determining step. princeton.edu Conversely, the absence of a significant KIE when the α-carbon is deuterated would suggest that C-H bond cleavage is not the rate-limiting step. nih.gov
Studies on the oxidation of N,N-dialkylanilines by P450 enzymes have shown low kinetic deuterium (B1214612) isotope effects, suggesting that C-H bond cleavage is not the rate-determining step. nih.gov This has been interpreted as evidence for a mechanism involving an initial single-electron transfer to form an aminium radical cation, followed by deprotonation. nih.gov The use of radical scavengers, such as 2,6-di-tert-butyl-4-hydroxytoluene (BHT), can also serve as a mechanistic probe. The trapping of radical intermediates provides direct evidence for their involvement in the reaction pathway. acs.org
| Mechanistic Probe | Observation | Inference |
| Primary Kinetic Isotope Effect (kH/kD) | Large value (>2) | C-H bond cleavage is likely in the rate-determining step. princeton.edu |
| Primary Kinetic Isotope Effect (kH/kD) | Small value (~1) | C-H bond cleavage is likely not in the rate-determining step. nih.gov |
| Radical Scavengers (e.g., TEMPO, BHT) | Inhibition of reaction or formation of trapped adducts | A radical-mediated process is likely involved. acs.orgbeilstein-journals.org |
| Cyclopropylamine (B47189) probes | Ring-opening products observed | Formation of a radical cation intermediate on the nitrogen is likely. acs.org |
Radical Intermediates and Proposed Rearrangements in Oxidative Processes
Radical intermediates are central to many oxidative transformations of amides. beilstein-journals.orgacs.org The initial single-electron transfer from the amide nitrogen generates an aminium radical cation. nih.gov In the case of N-cyclopropylamines, this radical cation can undergo a rapid and irreversible ring-opening to form a distonic radical cation, where the charge and radical are separated. nih.govacs.org This ring-opening is driven by the release of the cyclopropane (B1198618) ring strain. acs.org
The resulting distonic radical cation is a versatile intermediate that can participate in various subsequent reactions. For example, it can be trapped by molecular oxygen, leading to the formation of ring-opened products. nih.govacs.org The specific products formed depend on the reaction conditions and the presence of other reagents.
In some cases, the initially formed radical can undergo intramolecular cyclization or rearrangement. beilstein-journals.orgchinesechemsoc.org For instance, an amidyl radical can undergo a 5-exo cyclization to form an alkyl radical intermediate. chinesechemsoc.org The Cloke-Wilson rearrangement describes the transformation of cyclopropyl (B3062369) imines and ketones into five-membered heterocycles. nih.gov A similar ring expansion of cyclopropyl amides has been reported to yield N-substituted pyrrolidin-2-ones. nih.govacs.org
Cyclopropyl Ring Reactivity and Transformations
The cyclopropyl group, particularly when attached to a nitrogen atom, exhibits unique reactivity due to its inherent ring strain and electronic properties. nih.govrsc.orgnih.gov
Ring-Opening Reactions of Nitrogen-Substituted Cyclopropane Derivatives
Nitrogen-substituted cyclopropanes can undergo ring-opening reactions through various mechanisms, often initiated by the electronic nature of the substituents on the ring. nih.govrsc.org The presence of both an electron-donating group (like the nitrogen of the amide) and an electron-withdrawing group can facilitate heterolytic bond cleavage. rsc.org
In the case of N-cyclopropylamides, the nitrogen atom can act as an internal nucleophile, directing the ring-opening process. For instance, treatment of cyclopropyl amides with triphenylphosphine (B44618) and carbon tetrahalide can lead to ring expansion to form N-substituted pyrrolidin-2-ones. acs.org This reaction is proposed to proceed through an in situ generated imidoyl halide intermediate. acs.org
The ring-opening can also be initiated by electrophilic attack on the cyclopropane ring. nih.gov In acidic media, protonation can lead to cleavage of a carbon-carbon bond in the ring, forming a carbocationic intermediate which can then be trapped by nucleophiles. nih.gov The regioselectivity of the ring-opening (i.e., which C-C bond is cleaved) is influenced by the substituents on the cyclopropane ring. nih.govacs.org
Cycloaddition Reactions Involving the Cyclopropyl Moiety
The cyclopropyl group, with its inherent ring strain (approximately 27 kcal/mol) and the π-character of its C-C bonds, can participate in various cycloaddition reactions. sci-hub.se These reactions often involve the opening of the three-membered ring, allowing the cyclopropane to act as a three-carbon (C3) synthon.
One prominent type of cycloaddition is the formal [3+2] cycloaddition. In studies on related N-aryl cyclopropylamines, photochemical activation has been shown to facilitate a formal [3+2] cycloaddition with α,β-unsaturated carbonyl compounds. chemrxiv.orgchemrxiv.org This reaction proceeds through a single electron transfer (SET) process, without the need for a photocatalyst or other additives, to yield N-arylaminocycloalkyl compounds. chemrxiv.orgchemrxiv.org Although not specifically demonstrated for this compound, a similar reactivity pattern could be anticipated under photochemical conditions.
The general mechanism for such a reaction involves the initial excitation of the N-aryl cyclopropylamine, followed by single electron transfer to the α,β-unsaturated system. This generates a radical cation on the cyclopropylamine moiety and a radical anion on the unsaturated partner. The subsequent ring opening of the cyclopropyl radical cation leads to a 1,3-radical cation intermediate, which then engages in a stepwise radical addition to the radical anion, ultimately forming a five-membered ring after cyclization and neutralization.
A hypothetical [3+2] cycloaddition of this compound with an alkene is depicted below:
Table 1: Hypothetical [3+2] Cycloaddition of this compound
| Reactants | Conditions | Product |
| This compound, Alkene (e.g., methyl acrylate) | Photochemical activation (e.g., UV irradiation) | Substituted pyrrolidine (B122466) derivative |
It is important to note that the efficiency and diastereoselectivity of such reactions can be influenced by the nature of the substituents on both the cyclopropylamine and the alkene partner. chemrxiv.org
Electrochemical Skeletal Rearrangements
Comparative Reactivity Studies of Cyclopropyl vs. Other Unsaturated Moieties (e.g., C=C bonds)
The reactivity of the cyclopropyl group is often compared to that of a carbon-carbon double bond (C=C). Both moieties are capable of undergoing addition reactions. However, there are significant differences in their reactivity profiles.
The C=C bond in alkenes readily undergoes electrophilic addition, where the π-bond acts as a nucleophile. In contrast, the C-C bonds of a cyclopropane have more p-character than a typical alkane, allowing them to interact with electrophiles, but generally, they are less reactive than alkenes towards common electrophiles.
Conversely, the cyclopropyl group is susceptible to ring-opening reactions initiated by radicals, transition metals, or photochemical activation, a reactivity pattern not typically observed for simple alkenes under similar conditions. sci-hub.sepsu.edu The driving force for these reactions is the release of the inherent ring strain.
In the context of this compound, the cyclopropyl group offers a unique site of reactivity that is distinct from a simple unsaturated amide. For instance, while an analogous N-allyl-2-methylbenzamide would readily undergo reactions at the C=C bond (e.g., hydrogenation, epoxidation), this compound's reactivity at the three-membered ring would likely require more specific conditions, such as those promoting radical pathways or transition metal catalysis.
Table 2: General Reactivity Comparison of Cyclopropyl vs. C=C Bond
| Reaction Type | Cyclopropyl Group | C=C Double Bond |
| Electrophilic Addition | Generally less reactive | Highly reactive |
| Radical Reactions | Prone to ring-opening | Undergoes addition |
| Transition Metal Catalysis | Can undergo ring-opening and cycloadditions | Readily undergoes various transformations (e.g., hydrogenation, metathesis) |
| Photochemical Reactions | Can participate in cycloadditions | Can undergo [2+2] cycloadditions |
Nucleophilic Substitution Reactions at Functionalized Positions
Nucleophilic substitution reactions on this compound would primarily occur at the aromatic ring, provided it is appropriately functionalized. The existing methyl group at the ortho position of the benzoyl moiety has a slight activating and ortho-, para-directing effect on electrophilic aromatic substitution, but for nucleophilic aromatic substitution (SNA_r), the ring is not inherently activated.
For SNA_r to occur, the aromatic ring would need to be substituted with one or more strong electron-withdrawing groups (e.g., -NO2, -CN, -CF3) positioned ortho or para to a suitable leaving group (e.g., a halogen). mdpi.com
For example, if we consider a hypothetical derivative, N-cyclopropyl-4-fluoro-2-methyl-5-nitrobenzamide, this molecule would be susceptible to nucleophilic aromatic substitution at the C4 position (para to the nitro group). A nucleophile could attack this position, leading to the displacement of the fluoride (B91410) ion.
Table 3: Hypothetical Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Conditions | Product |
| N-cyclopropyl-4-fluoro-2-methyl-5-nitrobenzamide | Methoxide (CH3O-) | Polar aprotic solvent (e.g., DMSO), heat | N-cyclopropyl-4-methoxy-2-methyl-5-nitrobenzamide |
The rate of such a reaction would be enhanced by the presence of the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex. The cyclopropylamido group itself is generally considered to be an activating group for electrophilic substitution and would not promote nucleophilic substitution on the benzoyl ring.
Spectroscopic and Structural Characterization in Research of N Cyclopropyl 2 Methylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy serves as a powerful tool for elucidating the structure of N-cyclopropyl-2-methylbenzamide by mapping the chemical environments of its constituent atoms. Through the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, as well as advanced techniques for substituted analogs, a comprehensive structural picture can be assembled.
The ¹H NMR spectrum of this compound is anticipated to display characteristic signals corresponding to the aromatic protons of the 2-methylbenzoyl group and the aliphatic protons of the N-cyclopropyl substituent. Based on data from analogous compounds like 2-methylbenzamide (B88809), specific chemical shifts and coupling patterns can be predicted. rsc.org
The aromatic region is expected to show complex multiplets for the four protons on the benzene (B151609) ring. The methyl group on the ring will influence the chemical shifts of the adjacent aromatic protons. The proton of the amide (N-H) is expected to appear as a broad singlet. The cyclopropyl (B3062369) group will exhibit signals in the aliphatic region, with the methine proton appearing as a multiplet and the methylene (B1212753) protons as two separate multiplets due to their diastereotopic nature.
A predicted ¹H NMR data table for this compound is presented below, with estimated chemical shifts based on known values for 2-methylbenzamide and N-substituted cyclopropylamines.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H | 7.20-7.40 | m | - |
| NH | 6.35 | br s | - |
| Cyclopropyl-CH | 2.80-2.90 | m | - |
| Aromatic-CH₃ | 2.45 | s | - |
| Cyclopropyl-CH₂ | 0.80-0.90 | m | - |
| Cyclopropyl-CH₂' | 0.60-0.70 | m | - |
This is a predictive table based on analogous compounds.
The ¹³C NMR spectrum provides a definitive map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The spectrum for 2-methylbenzamide shows characteristic peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbon. rsc.org The introduction of the N-cyclopropyl group will add signals corresponding to the methine and methylene carbons of the cyclopropane (B1198618) ring. The chemical shift of cyclopropane itself is notably upfield, appearing at -2.7 ppm. docbrown.info
A data table summarizing the expected ¹³C NMR chemical shifts for this compound is provided below, referencing data from 2-methylbenzamide and known values for cyclopropyl groups attached to nitrogen. rsc.org
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~170 |
| Aromatic C (quaternary) | ~135-138 |
| Aromatic CH | ~125-131 |
| Cyclopropyl CH | ~23 |
| Aromatic CH₃ | ~19 |
| Cyclopropyl CH₂ | ~6-7 |
This is a predictive table based on analogous compounds.
For fluorinated analogs of this compound, ¹⁹F NMR spectroscopy is an invaluable tool. The fluorine-19 nucleus is highly sensitive for NMR detection and its chemical shifts are very responsive to the local electronic environment. nist.gov This makes ¹⁹F NMR particularly useful for confirming the position and number of fluorine substituents on the aromatic ring or even on the cyclopropyl group.
For instance, in a fluorinated analog, each unique fluorine atom would produce a distinct signal in the ¹⁹F NMR spectrum. The chemical shift and coupling constants (J-coupling) to neighboring protons or other fluorine atoms would provide definitive structural information. The large chemical shift dispersion in ¹⁹F NMR often allows for the resolution of signals that might overlap in a ¹H NMR spectrum. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can be used as a molecular fingerprint.
In mass spectrometry, this compound would be expected to undergo characteristic fragmentation upon ionization. A plausible fragmentation pathway would involve the initial formation of the molecular ion [M]⁺•. Key fragmentation steps would likely include:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of a 2-methylbenzoyl cation.
Loss of the cyclopropyl group: Cleavage of the N-cyclopropyl bond to generate a fragment corresponding to the 2-methylbenzamide cation.
McLafferty-type rearrangement: If applicable, this could lead to the loss of a neutral molecule.
Analysis of these fragmentation patterns provides a unique "fingerprint" that can help to identify the compound and distinguish it from its isomers. The fragmentation of amides is a well-studied process and can provide reliable structural information. researchgate.net
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), the elemental composition can be determined.
For this compound, with a molecular formula of C₁₁H₁₃NO, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, thus confirming the identity of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. This is achieved by measuring the absorption of infrared radiation at various frequencies, which corresponds to the vibrational energies of different chemical bonds. While a specific experimental spectrum for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on the known frequencies for its constituent functional groups, primarily the amide and aromatic moieties.
The key functional groups in this compound are the N-H group, the carbonyl (C=O) group of the amide, the C-N bond, the aromatic C-H bonds, and the C-H bonds of the cyclopropyl and methyl groups. For secondary amides like this compound, the N-H stretching vibration is typically observed as a sharp band in the region of 3300-3100 cm⁻¹. The exact position can be influenced by hydrogen bonding. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense and characteristic absorptions in the IR spectrum of amides, typically appearing in the range of 1680-1630 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching vibrations, is expected between 1570 and 1515 cm⁻¹.
Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹, while the C-H stretching of the cyclopropyl and methyl groups are expected just below this value. The presence of the substituted benzene ring would also give rise to characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ region.
For comparison, studies on related benzamides, such as N-methylbenzamide, have shown characteristic carbonyl stretching frequencies that are sensitive to the solvent environment, indicating the role of intermolecular interactions. nist.gov In similar structures, such as certain C₂ symmetric chiral bisamides, the C=O stretching frequency is observed around 1630 cm⁻¹, with the N-H stretch appearing near 3290 cm⁻¹. sigmaaldrich.com
| Functional Group | Predicted IR Absorption Range (cm⁻¹) | Vibration Type |
| N-H | 3300-3100 | Stretch |
| Aromatic C-H | 3100-3000 | Stretch |
| Aliphatic C-H | 3000-2850 | Stretch |
| C=O (Amide I) | 1680-1630 | Stretch |
| N-H bend / C-N stretch (Amide II) | 1570-1515 | Bending/Stretching |
| Aromatic C=C | 1600-1450 | Stretch |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula to verify its elemental composition and purity.
The molecular formula for this compound is C₁₁H₁₃NO. Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of this compound is 175.23 g/mol .
The theoretical elemental percentages are as follows:
Carbon (C): (11 * 12.011) / 175.23 * 100% = 75.39%
Hydrogen (H): (13 * 1.008) / 175.23 * 100% = 7.47%
Nitrogen (N): (1 * 14.007) / 175.23 * 100% = 7.99%
Oxygen (O): (1 * 15.999) / 175.23 * 100% = 9.13%
In a research setting, the synthesis of this compound would be followed by elemental analysis. A close correlation between the experimentally determined percentages and the calculated theoretical values would provide strong evidence for the successful synthesis of the target compound with a high degree of purity. For instance, in the characterization of related chiral bisamides, elemental analysis is a standard procedure to confirm the proposed structure. sigmaaldrich.com
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 75.39 |
| Hydrogen | H | 7.47 |
| Nitrogen | N | 7.99 |
| Oxygen | O | 9.13 |
X-ray Crystallography for Solid-State Structure Determination and Binding Mode Analysis
While a crystal structure for this compound itself is not publicly documented, the crystallographic analysis of a closely related compound, N-cyclopropyl-3-hydroxy-4-methoxybenzamide, offers insight into the type of structural information that can be obtained. nist.gov In the study of this analog, single-crystal X-ray diffraction was used to solve its structure. nist.gov
The analysis revealed a monoclinic crystal system with the space group P2₁/n. nist.gov The unit cell parameters were determined to be a = 8.0478(3) Å, b = 9.8093(4) Å, and c = 13.1602(5) Å, with a β angle of 104.712(2)°. nist.gov Such data allows for the precise calculation of the unit cell volume and the density of the crystal. nist.gov
Furthermore, the crystallographic data provides exact coordinates for each atom, which in turn allows for the detailed analysis of molecular geometry. This includes the planarity of the benzamide (B126) group, the conformation of the cyclopropyl ring relative to the rest of the molecule, and the nature of intermolecular interactions, such as hydrogen bonding, which often play a critical role in the solid-state packing and physical properties of the compound. For N-cyclopropyl-3-hydroxy-4-methoxybenzamide, the analysis would detail the hydrogen bonding network involving the hydroxyl and amide groups.
| Crystallographic Parameter | Value for N-cyclopropyl-3-hydroxy-4-methoxybenzamide nist.gov |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.0478(3) |
| b (Å) | 9.8093(4) |
| c (Å) | 13.1602(5) |
| β (°) | 104.712(2) |
| Volume (ų) | 1004.85(7) |
This level of structural detail is invaluable for understanding structure-activity relationships in medicinal chemistry and for computational modeling studies.
Computational Chemistry and Molecular Modeling Studies of N Cyclopropyl 2 Methylbenzamide
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its acidity and preferred three-dimensional arrangement.
Prediction of Acidity Functions (pKa)
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful tools to predict and analyze how a ligand such as N-cyclopropyl-2-methylbenzamide interacts with a biological target, most notably in the context of kinase inhibition.
Elucidation of Hydrogen Bonding and Hydrophobic Interactions
The efficacy of the this compound moiety in kinase inhibition is largely attributed to its ability to form specific hydrogen bonds and favorable hydrophobic interactions within the ATP binding site. juniperpublishers.comnih.govresearchgate.netsigmaaldrich.com The amide proton acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are crucial for anchoring the inhibitor in the correct orientation. Furthermore, the cyclopropyl (B3062369) and the methyl-substituted phenyl groups engage in hydrophobic interactions with nonpolar residues in the binding pocket, further stabilizing the ligand-protein complex. researchgate.net The optimal nature of these contacts is considered a primary reason for the high potency and selectivity of inhibitors containing this moiety. juniperpublishers.comnih.govresearchgate.netsigmaaldrich.com
Structure-Activity Relationship (SAR) Modeling
Structure-activity relationship (SAR) studies investigate how chemical structure relates to biological activity. For the this compound moiety, SAR studies have consistently highlighted its importance. In the development of TTK inhibitors, there is a strong dependence of the inhibitory activity on the presence of this specific group. juniperpublishers.comnih.govresearchgate.netsigmaaldrich.com This suggests that the combination of the cyclopropyl group and the ortho-methylated benzamide (B126) provides a unique set of steric and electronic properties that are highly favorable for binding to the kinase. The introduction of this moiety into various molecular scaffolds has led to the discovery of highly potent and selective kinase inhibitors. nih.gov
Below is a table summarizing the key interactions of the this compound moiety within a kinase ATP binding site, as inferred from studies on larger inhibitors.
| Interacting Group of Moiety | Type of Interaction | Potential Interacting Residues in Kinase ATP Binding Site |
| Amide NH | Hydrogen Bond Donor | Carbonyl backbone of hinge region residues |
| Carbonyl Oxygen | Hydrogen Bond Acceptor | Amine side chains of Lysine residues |
| Cyclopropyl Group | Hydrophobic Interaction | Alanine, Valine, Leucine, Isoleucine |
| 2-Methylphenyl Group | Hydrophobic Interaction | Phenylalanine, Tyrosine, Tryptophan |
Quantitative Structure-Activity Relationships (QSAR) for Analog Series
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of new compounds and optimizing lead structures. For benzamide analogs, 3D-QSAR studies have been successfully employed to elucidate the key structural requirements for their biological effects.
In a representative study on a series of three-substituted benzamide derivatives as potential inhibitors of the bacterial cell division protein FtsZ, a 3D-QSAR model was developed to understand the relationship between the molecular structure and the minimum inhibitory concentration (MIC). tandfonline.comnih.gov The statistical quality of a QSAR model is crucial for its predictive power. Key statistical parameters include the correlation coefficient (R²), which indicates the goodness of fit of the model, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive ability. tandfonline.comnih.gov
A statistically significant 3D-QSAR model was generated for a set of 97 benzamide analogues, yielding a good correlation coefficient (R² = 0.8319) and a cross-validated coefficient (Q² = 0.6213). tandfonline.comnih.gov The model was built using a five-featured pharmacophore hypothesis, suggesting that specific structural attributes are critical for inhibitory activity. tandfonline.comnih.gov Such a model for this compound analogs would involve aligning the structures and correlating their 3D properties (e.g., steric and electrostatic fields) with their observed biological activities.
Similarly, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors resulted in a robust model with an excellent correlation coefficient (r² = 0.99) and good predictive power (q² = 0.85). researchgate.net This model highlighted the importance of hydrophobic character for HDAC inhibition, suggesting that the introduction of hydrophobic substituents could enhance the activity. researchgate.net The N-cyclopropyl and 2-methyl groups of this compound would contribute to the molecule's hydrophobic profile and would be key descriptors in a QSAR model.
The development of a predictive QSAR model for a series of benzamide substituted Mannich bases as potential antibacterial agents also demonstrated the utility of this approach. nih.gov The statistically sound models developed showed good correlation coefficients (R² = 0.963-0.997) and predictive ability (Q² = 0.998-0.999). nih.gov
Table 1: Representative Statistical Data from 3D-QSAR Studies on Benzamide Analogs
| Study Subject | Number of Molecules | R² | Q² | F-ratio | Key Findings | Reference |
| Three-substituted benzamides (FtsZ inhibitors) | 97 | 0.8319 | 0.6213 | 103.9 | A five-featured pharmacophore model showed good correlation between experimental and predicted activity. | tandfonline.comnih.gov |
| Aminophenyl benzamides (HDAC inhibitors) | 48 | 0.99 | 0.85 | 631.80 | Hydrophobic character is crucial for HDAC inhibitory activity. | researchgate.net |
| Benzamide substituted Mannich bases (antibacterial) | 7 | 0.963-0.997 | 0.998-0.999 | 2.35-65.56 | Developed four statistically sound models with good predictive power. | nih.gov |
This table presents data from studies on benzamide analogs to illustrate the application and outcomes of QSAR modeling. R² indicates the coefficient of determination, Q² represents the cross-validated correlation coefficient, and the F-ratio is a measure of the model's statistical significance.
Pharmacophore Modeling for Target Binding
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific biological target and elicit a biological response. researchgate.netacs.org These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. acs.org
For a series of benzamide analogs acting as FtsZ inhibitors, a five-featured pharmacophore model was developed. tandfonline.comnih.gov This model consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. tandfonline.comnih.gov The docking of these inhibitors into the active site of the FtsZ protein revealed crucial hydrogen bond interactions with specific amino acid residues. tandfonline.comnih.gov For this compound, a pharmacophore model would likely identify the carbonyl oxygen as a hydrogen bond acceptor, the N-H group as a hydrogen bond donor, the cyclopropyl group as a hydrophobic feature, and the methyl-substituted phenyl ring as an aromatic and hydrophobic feature.
In another study focusing on aminophenyl benzamide derivatives as HDAC inhibitors, a five-point pharmacophore model was generated, comprising two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. researchgate.net This model successfully guided the development of a 3D-QSAR model and provided insights into the structural requirements for HDAC inhibition. researchgate.net
Furthermore, pharmacophore modeling was employed in the discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors (nAChRs). nih.gov The generated pharmacophore model included three hydrophobic features and one hydrogen bond acceptor, which was instrumental in identifying a novel chemical class of nAChR antagonists. nih.gov
Table 2: Common Pharmacophoric Features Identified in Benzamide Analog Studies
| Feature | Description | Potential Role in this compound |
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The carbonyl oxygen of the amide group. |
| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | The nitrogen-bound hydrogen of the amide group. |
| Hydrophobic (HYD) | A nonpolar region of the molecule. | The cyclopropyl group and the 2-methyl group. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | The 2-methylphenyl ring. |
This table outlines common pharmacophoric features and their potential correspondence in the structure of this compound, based on findings from studies on analogous compounds.
By integrating QSAR and pharmacophore modeling, researchers can build a comprehensive understanding of the structure-activity landscape of this compound and its analogs. These computational approaches not only help in rationalizing the observed biological activities but also serve as predictive tools to guide the design and synthesis of new, more effective molecules for therapeutic applications.
Biological Activity and Mechanistic Insights Excluding Clinical Human Trial Data
Kinase Inhibition Profiles and Mechanisms
The N-cyclopropyl-2-methylbenzamide fragment serves as a key pharmacophore in a range of kinase inhibitors, contributing to their potency and selectivity through specific molecular interactions within the ATP-binding pocket of these enzymes.
Tyrosine Threonine Kinase (TTK/Mps1) Inhibition
The this compound group is integral to a class of potent inhibitors targeting Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). nih.govnih.gov TTK is a crucial kinase for the mitotic spindle checkpoint, and its inhibition is a therapeutic strategy in oncology. nih.govhaematologica.org In a series of pyrazolo[1,5-a]pyrimidine-based TTK inhibitors, the this compound moiety at a specific position was found to be a strict requirement for high potency. nih.gov
Research culminating in the identification of the preclinical candidate CFI-402257 underscored the importance of this group. nih.govresearchgate.net X-ray crystallography revealed that the this compound portion inserts deeply into the ATP binding site of TTK, achieving a high degree of complementarity with the pocket. nih.govresearchgate.net This specific interaction is a primary driver of the high potency and selectivity observed in these inhibitors. nih.gov For instance, the potent inhibitor CFI-402257 demonstrated a TTK kinase inhibition constant (Kᵢ) of 0.1 nM. nih.gov
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The N-cyclopropylbenzamide structure is also a key feature in the design of inhibitors for p38 Mitogen-Activated Protein Kinase (MAPK), a central target in inflammatory diseases. nih.govnih.gov In one study, hybrid molecules combining benzophenones with N-cyclopropyl-3-methylbenzamides were synthesized and evaluated as p38 MAPK inhibitors. nih.gov A lead compound from this series, 10g, displayed potent inhibitory activity against p38α MAPK with a half-maximal inhibitory concentration (IC₅₀) of 0.027 μM. nih.gov
Furthermore, the N-cyclopropyl amide has been a crucial modification in developing clinical candidates. The p38α inhibitor BMS-582949 contains a 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino) group. nih.gov The development of this compound involved the rational substitution of a methoxy (B1213986) group with a cyclopropyl (B3062369) group on the amide nitrogen. nih.govresearchgate.net This change was key to its discovery, as the sp² character of the cyclopropyl group is thought to enhance the hydrogen-bonding characteristics of the amide N-H group. researchgate.net BMS-582949 inhibits p38α with an IC₅₀ of 13 nM. researchgate.net
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Compound 10g | p38α MAPK | 27 |
| BMS-582949 | p38α MAPK | 13 |
Other Kinase Targets and Selectivity Profiling
The high selectivity conferred by the this compound group is a recurring theme in inhibitor development. nih.gov In the optimization of TTK inhibitors, a lead compound (compound 10) containing this moiety was tested against a panel of 262 human kinases. At a concentration of 1 µM, it inhibited only six of these kinases by more than 50%. nih.govresearchgate.net An even more optimized compound from the same series (compound 24), also featuring the this compound group, showed no significant inhibition of any of the 262 kinases tested, highlighting its exceptional selectivity. nih.govresearchgate.net
Similarly, in the development of SIK inhibitors, the introduction of a cyclopropyl amide (compound 17) improved selectivity against off-target kinases such as ABL1, ALK5, and LynA compared to other alkyl substitutions. acs.org The ability of this specific chemical group to fit into a highly complementary pocket in the target kinase while being poorly tolerated by off-target kinases is a primary reason for its utility in designing selective inhibitors. nih.govacs.org
| Compound Series | Target Kinase | Selectivity Profile |
| Pyrazolo[1,5-a]pyrimidine | TTK | Compound 10: Inhibited 6 out of 262 kinases tested (>50% at 1µM). nih.govresearchgate.net |
| Pyrazolo[1,5-a]pyrimidine | TTK | Compound 24: Inhibited 0 out of 262 kinases tested (>50% at 1µM). nih.govresearchgate.net |
| Benzamide (B126) Derivative | SIKs | Compound 17 (cyclopropyl amide): Improved selectivity against ABL1, ALK5, and LynA. acs.org |
Elucidation of 1½ Type Kinase Inhibitor Binding Modes
The high selectivity of inhibitors containing the this compound group is partly explained by their unique binding mechanism, which has been classified as a "Type I½" binding mode. nih.govnih.gov Type I½ inhibitors bind to the kinase in an inactive conformation where the DFG-motif aspartate residue is flipped ("DFG-in") but the αC-helix is out, a state distinct from the fully active or fully inactive (DFG-out) conformations targeted by Type I and Type II inhibitors, respectively. nih.gov
X-ray crystallography of a TTK inhibitor (compound 9) featuring the this compound moiety confirmed this 1½ type binding. nih.govresearchgate.net The structure showed that the this compound group inserts deep into the ATP binding site, occupying a pocket that is highly complementary to its shape. nih.gov This binding mode is consistent with the strict structural requirement for the cyclopropane (B1198618) amido group for potent inhibition, as it indicates a highly structured activation loop in the target kinase. nih.gov This unique interaction, which is not well accommodated by many other kinases, is a key determinant of the inhibitor's high selectivity. nih.govresearchgate.net
Enzymatic Interactions and Modulations
The primary enzymatic interactions of the this compound moiety, as documented in preclinical literature, are with the protein kinase family. Its modulation of these enzymes stems from its ability to act as a crucial part of a larger inhibitor molecule that competes with ATP for binding in the enzyme's active site.
The key interactions facilitated by this group include:
Hydrophobic Interactions: The cyclopropyl and methyl-substituted phenyl rings engage in favorable hydrophobic interactions within the kinase ATP-binding pocket. researchgate.net
Hydrogen Bonding: The amide N-H group, whose hydrogen-bonding characteristics are enhanced by the attached cyclopropyl group, can form critical hydrogen bonds with residues in the hinge region of the kinase, a common anchoring point for ATP and competitive inhibitors. nih.govresearchgate.net
Steric Complementarity: The specific three-dimensional shape of the this compound group allows it to fit snugly into sub-pockets of target kinases like TTK, leading to high-affinity binding and potent inhibition. nih.govresearchgate.net This steric fit is often not replicated in off-target kinases, forming the basis for selectivity.
Through these combined interactions, molecules containing the this compound group can effectively block the catalytic function of specific kinases, thereby modulating cellular signaling pathways involved in processes such as cell division and inflammation. nih.govnih.gov
Cytochrome b (Complex III) Inhibition in Pathogens
This compound belongs to a broader class of benzamide compounds recognized for their fungicidal properties, primarily through the inhibition of mitochondrial respiration. cabidigitallibrary.org The main target for many of these agricultural fungicides is the cytochrome bc1 complex, also known as Complex III, a critical enzyme in the electron transport chain responsible for ATP production. nih.gov Inhibition of this complex at the Q_o_ (ubiquinol-oxidizing) site disrupts the pathogen's energy supply, ultimately leading to cell death. nih.gov This mechanism is a well-established target for controlling fungal diseases. nih.gov The ATP-demanding process of spore germination is particularly sensitive to respiration inhibitors, which contributes to their selective action against fungal pathogens. nih.gov
While direct data for "this compound" is limited in the search results, the activity of related benzamide structures provides strong inferential evidence of its mechanism. For example, novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have been synthesized and shown to possess good inhibitory activity against various fungi, including Sclerotinia sclerotiorum and Botrytis cinereal. mdpi.com
Other Enzyme Target Engagements for this compound Derivatives
Beyond Complex III, derivatives of this compound have been investigated for their engagement with other crucial enzymes.
Succinate (B1194679) Dehydrogenase (SDH): Also known as Complex II, SDH is another vital enzyme in both the citric acid cycle and the electron transport chain. biorxiv.orgmedchemexpress.com It catalyzes the oxidation of succinate to fumarate. medchemexpress.com A class of fungicides, known as SDHIs, specifically target this enzyme. nih.gov Numerous N-acyl-anthranilic acid derivatives containing a cyclopropyl-carboxamide moiety have been designed as SDH inhibitors, showing that the cyclopropylamide group is a key component for potent SDH inhibition.
Other Fungal and Bacterial Targets: In a broader context, benzamide and picolinamide (B142947) scaffolds have been identified as having antifungal properties by targeting Sec14p, a major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae. nih.gov Additionally, various N-phenylbenzamides have been synthesized and tested for antibacterial and antifungal activities, with in silico studies suggesting targets like Aminoglycosid-2″-phosphotransferase-IIa and aspartic proteinases. nih.govnih.gov Certain N-alkyl nitrobenzamides are believed to inhibit decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis. mdpi.com
Structure-Activity Relationship (SAR) Elucidation
Impact of the N-Cyclopropyl Moiety on Potency, Selectivity, and Efficacy
The N-cyclopropyl group is a significant structural feature in many biologically active molecules, influencing their potency, selectivity, and metabolic properties. researchgate.netresearchgate.net
Enhanced Potency and Binding: The cyclopropyl ring, due to its rigid and conformationally constrained nature, can reduce the entropic loss upon binding to a biological target. researchgate.net This pre-organization of the molecule into a bioactive conformation can lead to enhanced binding affinity and potency. researchgate.net In a series of influenza A virus replication inhibitors, a cyclopropyl substituent on a dioxane ring led to a modest improvement in potency, suggesting it could be beneficial for driving antiviral activity. acs.org
Bioactivation Potential: It is important to note that the cyclopropyl ring can also be a site of metabolic bioactivation by Cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. researchgate.net
Influence of Substituents on the Benzamide Ring (e.g., methyl, fluoro, amino) on Biological Activity
The substitution pattern on the benzamide ring is a critical determinant of the biological activity of this class of compounds.
Fungicidal Activity: In a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, the nature and position of substituents on the benzene (B151609) ring significantly affected their fungicidal and insecticidal activities. mdpi.com For instance, when the substituent was a 2-fluoro group, the inhibitory activities against the tested fungi were superior to other substitutions. mdpi.com
Antitumor and Antimycobacterial Activity: For amide derivatives of neocrotocembraneic acid, various substitutions on the amine moiety led to compounds with moderate to good antiproliferative activity against several human tumor cell lines. nih.gov In a series of N-alkyl nitrobenzamides designed as antitubercular agents, 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives were the most active. mdpi.com
General SAR: Multivariate structure-activity relationship studies on benzothiazolinone (B8138533) derivatives have shown that adding fluoro (F) and methoxy (OCH3) substituents to the main ring can alter the biological activity. researchgate.net The 2-methyl group on the benzamide, as seen in the parent compound, is a common feature in active derivatives. nih.gov
Conformational Requirements for Optimized Biological Activity
The three-dimensional shape of a molecule is paramount for its interaction with a biological target.
Torsional Angles: The main conformational difference in benzamidinium-containing compounds is the torsion angle between the amidinium group and the phenyl ring. nih.gov Studies show a strong preference for a planar conformation, though twisted conformations are also observed. nih.gov For certain enzyme inhibitors, the activity is highly dependent on the torsion angle between the aromatic ring plane and the nitrogen atom's lone pair. nih.gov
Bioactive Conformation: N-methylation, as seen in some peptide analogues, can induce a cis-trans equilibrium, leading to distinct conformational preferences that can drastically alter biological activity. nih.gov For inhibitors to bind effectively, they must adopt a specific bioactive conformation that fits precisely into the binding pocket of the target protein, as demonstrated in molecular docking studies of various inhibitors. acs.org This "induced fit" is crucial for potent inhibition. researchgate.net
Cellular and Biochemical Activity (Excluding Clinical Human Data)
The in vitro activity of this compound derivatives has been demonstrated in various cellular and biochemical assays.
Antifungal and Antimicrobial Activity: Benzamide derivatives have shown significant inhibitory activity against a range of phytopathogenic fungi. mdpi.com For example, one derivative exhibited an EC₅₀ of 11.61 µg/mL against Sclerotinia sclerotiorum. mdpi.com Closthioamide, a related natural product, inhibited the growth of Pasteurella multocida and Mannheimia haemolytica with MIC₉₀ values of 0.5 µg/mL and 4 µg/mL, respectively, in tests involving a large collection of field isolates. mdpi.com
Antitubercular Activity: In an ex vivo macrophage infection model using M. tuberculosis H37Rv, certain N-alkyl nitrobenzamide derivatives showed activity profiles comparable to the frontline drug isoniazid (B1672263) at a concentration of 0.15 µg/mL. mdpi.com
Enzyme Inhibition Assays: Biochemical assays are used to quantify the direct inhibition of the target enzyme. For instance, various compounds have been identified as potent inhibitors of succinate dehydrogenase (SDH), with IC₅₀ values in the low micromolar or even mg/L range. medchemexpress.com
Interactive Data Table: Fungicidal Activity of Benzamide Derivatives mdpi.com
This table shows the inhibitory activity of selected benzamide compounds against various fungal pathogens.
| Compound | Pathogen | Inhibition Rate at 50 mg/L (%) | EC₅₀ (μg/mL) |
| 7h | Sclerotinia sclerotiorum | 80.8 | 11.61 |
| 7h | Botrytis cinereal | 90.5 | 17.39 |
| 7h | Thanatephorus cucumeris | 84.8 | 17.29 |
| 7h | Alternaria solani | 50.0 | - |
| fluxapyroxad (Reference) | Botrytis cinereal | 63.6 | - |
In Vitro Anti-proliferative Activity in Research Cell Lines (e.g., cancer, parasite)
The this compound scaffold is a core component of a chemical class known as cyclopropyl carboxamides, which have demonstrated notable anti-parasitic properties. nih.govnih.gov Specifically, these compounds have shown potent inhibitory activity against various strains of the malaria parasite, Plasmodium falciparum, including those resistant to multiple existing drugs. nih.gov
In vitro testing of cyclopropyl carboxamide analogs has revealed significant anti-proliferative effects against the asexual blood stage of the parasite, arresting its development at the trophozoite stage. nih.gov The activity of these compounds is exemplified by derivatives such as GSK1057714 and GSK2645947. GSK1057714 exhibited inhibitory concentrations (IC50s) ranging from 76 to 164 nM against a panel of P. falciparum strains. nih.gov The trifluoromethyl derivative, GSK2645947, demonstrated even greater potency, with IC50 values between 2 and 7 nM against the same strains. nih.gov This highlights the potential for structural modifications to enhance the anti-parasitic efficacy of this chemical series.
The anti-proliferative activity of cyclopropyl carboxamides extends beyond the asexual blood stage, as they have also been shown to inhibit the development of exoerythrocytic forms (EEFs) in the liver and the viability of male gametes. nih.gov This suggests a multi-stage inhibitory capability that could be advantageous in malaria control strategies. The observed slow rate of kill is a characteristic phenotype consistent with inhibitors of the parasite's mitochondrial cytochrome b. nih.gov
**Table 1: In Vitro Anti-proliferative Activity of Cyclopropyl Carboxamide Analogs against *P. falciparum***
| Compound | P. falciparum Strain(s) | IC50 Range (nM) |
|---|---|---|
| GSK1057714 | Multiple drug-sensitive and -resistant strains | 76 - 164 |
| GSK2645947 | Multiple drug-sensitive and -resistant strains | 2 - 7 |
Cellular Pathway Modulation and Biochemical Responses
The primary molecular target of the cyclopropyl carboxamide class, including this compound derivatives, has been identified as cytochrome b, a critical component of the mitochondrial electron transport chain in P. falciparum. nih.gov Inhibition of cytochrome b disrupts mitochondrial function, leading to the observed anti-proliferative effects. This mechanism of action was confirmed through forward genetics, where resistance to these compounds was linked to mutations and amplification of the cytochrome b gene. nih.gov
The inhibition of cytochrome b by cyclopropyl carboxamides leads to a cascade of cellular effects. The disruption of the electron transport chain arrests parasite growth, particularly during the trophozoite stage, which is a period of significant metabolic activity and replication. nih.gov This targeted disruption of a vital cellular pathway underscores the specific biochemical response elicited by this class of compounds. The slow-acting nature of these compounds is also consistent with the inhibition of mitochondrial respiration, a phenotype shared with other known cytochrome b inhibitors like atovaquone. nih.gov
Functional Assays for Target Engagement (e.g., oxygen consumption assay)
To confirm that this compound and its analogs directly interact with their intended molecular target, functional assays have been employed. A key method for verifying the engagement of cytochrome b is the mitochondrial oxygen consumption assay. nih.gov This assay directly measures the impact of a compound on cellular respiration. For the cyclopropyl carboxamide class, these assays have demonstrated a clear inhibition of oxygen consumption, providing direct evidence of their interaction with and disruption of the mitochondrial electron transport chain. nih.gov This functional confirmation is crucial for validating the mechanism of action and ensuring that the observed anti-parasitic activity is a direct result of target engagement. nih.govnih.gov
Metabolic Disposition Studies (Preclinical and In Vitro Focus)
Identification of Metabolites and Metabolic Pathways (e.g., N-dealkylation, oxidation)
Preclinical and in vitro studies on compounds containing the N-cyclopropylamine moiety, a key structural feature of this compound, have identified several metabolic pathways. A primary route of metabolism is N-dealkylation, which involves the removal of the cyclopropyl group. nih.govnih.gov This process can be catalyzed by cytochrome P450 (CYP) enzymes. nih.gov
Theoretical studies based on N-cyclopropyl-N-methylaniline, a related compound, suggest that N-dealkylation proceeds through an initial Cα–H hydroxylation on the N-substituent to form a carbinolaniline intermediate. rsc.orgsigmaaldrich.com This intermediate then decomposes to yield N-methylaniline and cyclopropanone. rsc.orgsigmaaldrich.com Experimental studies with rat liver microsomes have confirmed the formation of N-dealkylated metabolites. nih.gov
Oxidation is another significant metabolic pathway. hyphadiscovery.com For some cyclopropyl-containing compounds, oxidation of the cyclopropyl ring itself can occur, leading to hydroxylated metabolites and potentially reactive intermediates that can form glutathione (B108866) (GSH) conjugates. hyphadiscovery.com Additionally, aromatic hydroxylation, such as the formation of a p-hydroxy metabolite, has been observed in microsomal incubations of related N-cyclopropylamines. nih.gov
In Vitro Cytochrome P450 Enzyme Interaction Profiles (e.g., CYP3A4, CYP2D6 Inhibition)
The interaction of N-cyclopropyl-containing compounds with cytochrome P450 (CYP) enzymes is a critical aspect of their metabolic profile. The N-cyclopropylamine moiety can be a substrate for various CYP isoforms. For instance, the metabolism of some cyclopropyl-containing drugs is mediated by CYP3A4. hyphadiscovery.com
Compounds with a cyclopropylamine (B47189) structure have the potential to inactivate CYP enzymes. nih.gov However, studies on N-cyclopropyl-N-methylaniline with purified reconstituted CYP2B1 did not show significant enzyme inactivation. nih.gov Theoretical investigations into the interaction of N-cyclopropyl-N-methylaniline with CYP450 suggest a preference for N-demethylation over N-decyclopropylation, which may explain the lack of inactivation in this specific case. rsc.orgsigmaaldrich.com
The potential for drug-drug interactions through CYP inhibition is an important consideration. nih.gov While specific inhibitory data for this compound against individual CYP isoforms like CYP3A4 and CYP2D6 are not detailed in the provided search results, the general behavior of related compounds suggests that interactions are possible. hyphadiscovery.comnih.gov CYP2D6, in particular, is a highly polymorphic enzyme involved in the metabolism of a significant percentage of clinically used drugs, making it a key enzyme to consider in drug development. wikipedia.orgnih.govpharmgkb.org
Applications and Potential Research Avenues
Lead Compound Development in Medicinal Chemistry
N-cyclopropyl-2-methylbenzamide serves as a valuable scaffold in medicinal chemistry for the development of lead compounds. A lead compound is a chemical starting point for the creation of new drugs, possessing interesting biological activity but requiring optimization of its properties to become a suitable drug candidate. 21umas.edu.ye The process of medicinal chemistry involves iteratively designing and synthesizing new analogs of a lead compound to enhance its potency, selectivity, and metabolic properties while minimizing toxicity. nedp.com
The structure of this compound features key components that are attractive for lead compound development. The benzamide (B126) core is a common motif in many biologically active molecules. researchgate.net The cyclopropyl (B3062369) group, in particular, is a significant feature; it can enhance binding affinity to molecular targets and improve the compound's metabolic stability and lipophilicity. For instance, in the related compound N-cyclopropyl-3-methoxy-2-methylbenzamide, the unique structure is noted for its potential biological activities. The strategic placement of the methyl group on the benzamide ring also influences its solubility and how it is metabolized.
The development process for a lead compound like this compound would involve creating a library of analogs. nedp.com These analogs would systematically alter different parts of the molecule—for example, by adding or changing substituent groups on the phenyl ring—to explore the structure-activity relationship (SAR). The goal is to identify how these chemical changes affect the compound's interaction with a biological target, ultimately leading to a more effective and safer drug. 21umas.edu.ye
Table 1: Structural Analogs and Their Potential Significance in Medicinal Chemistry
| Compound Name | Structural Variation from this compound | Potential Significance |
| N-cyclopropyl-3-methoxy-2-methylbenzamide | Addition of a methoxy (B1213986) group at the 3-position. | May influence solubility, metabolic stability, and receptor binding. |
| N-cyclopropyl-2-methyl-3-nitrobenzamide | Addition of a nitro group at the 3-position. hit2lead.com | Can alter electronic properties and potential for hydrogen bonding. |
| N-cyclopropyl-2-[(3-methylbenzoyl)amino]benzamide | Addition of a 3-methylbenzoyl group at the 2-amino position. nih.gov | Increases molecular complexity and potential interaction points. |
Molecular Probe Development for Biological Pathway Elucidation
Molecular probes are essential tools for understanding complex biological processes. These molecules are designed to interact with specific targets like proteins or enzymes, often with a signaling component, such as fluorescence, that allows researchers to observe and measure biological events. mdpi.com this compound possesses structural characteristics that make it a promising candidate for development into a molecular probe for elucidating biological pathways.
A key feature is the N-cyclopropyl group. N-cyclopropylanilines have been investigated as probes due to the unique reactivity of the cyclopropyl ring. researchgate.net Following a single-electron oxidation, the cyclopropyl ring can undergo a spontaneous and irreversible opening. researchgate.net This distinct chemical transformation can be used as a signal to report on specific oxidative events within a biological system. researchgate.net By incorporating this N-cyclopropyl motif, probes can be designed to study enzymatic reactions or cellular signaling pathways that involve oxidative processes. researchgate.net
The development of a molecular probe from this compound would involve chemically modifying the structure to include a reporter group, such as a fluorophore. mdpi.com The design would aim for the probe to be non-fluorescent or to emit light at a specific wavelength in its initial state. Upon interaction with its biological target and the subsequent ring-opening of the cyclopropyl group, a change in fluorescence—such as an increase in intensity or a shift in wavelength—would occur. mdpi.com This change provides a direct readout of the target's activity, enabling researchers to study its function in real-time within cells or tissues. mdpi.com
Agrochemical Research Applications (e.g., Pesticides, Ectoparasiticides)
The N-cyclopropylamide structural unit is of significant interest in the field of agrochemical research. beilstein-journals.org There is a continuous need for new, effective, and selective pesticides and ectoparasiticides to manage pests that threaten agriculture and animal health. Compounds containing a (1-cyclopropyl)cyclopropylamine moiety have been identified as particularly important intermediates in the synthesis of new pest control agents, including insecticides and acaricides. beilstein-journals.org
The utility of this compound in this field stems from its potential to be elaborated into more complex molecules with desired biological activities against agricultural pests. beilstein-journals.org The development of novel agrochemicals often follows a similar path to drug discovery, where a lead structure is identified and then chemically modified to optimize its performance. The this compound scaffold provides a robust starting point for creating diverse chemical libraries to be screened for pesticidal activity.
Research in this area would focus on synthesizing derivatives of this compound and evaluating their efficacy against a range of pests. The goal is to discover compounds that are highly active against the target pests while exhibiting low toxicity to non-target organisms and the environment.
This compound as an Intermediate in Complex Organic Synthesis
In addition to its potential direct applications, this compound is a valuable intermediate in complex organic synthesis. An intermediate is a molecule that is formed during the course of a chemical synthesis and is then used in a subsequent step to produce the final target molecule. The structural features of this compound make it a useful building block for constructing more elaborate chemical structures for both pharmaceutical and agrochemical applications. beilstein-journals.org
The synthesis of related cyclopropyl-containing building blocks, such as (1-cyclopropyl)cyclopropylamine, has been optimized for large-scale production, highlighting the industrial demand for such intermediates. beilstein-journals.org The synthesis of these compounds can be challenging, and the development of scalable routes is crucial for their practical use. beilstein-journals.org For example, a common method for creating cyclopropylamines involves a Curtius rearrangement of a corresponding carboxylic acid. beilstein-journals.org Similarly, the synthesis of this compound itself would likely involve the reaction of 2-methylbenzoyl chloride with cyclopropylamine (B47189).
The presence of the amide linkage and the aromatic ring provides multiple points for further chemical modification. The amide can be hydrolyzed or reduced, and the aromatic ring can undergo various substitution reactions. This chemical versatility allows synthetic chemists to incorporate the N-cyclopropyl-2-methylbenzoyl unit into a wide array of larger, more complex molecules.
Q & A
What are the common synthetic routes for N-cyclopropyl-2-methylbenzamide, and what reaction conditions optimize yield and selectivity?
Basic Research Question
this compound is typically synthesized via amidation reactions between 2-methylbenzoyl chloride and cyclopropylamine. Key reagents include pyridine or triethylamine as acid scavengers in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) . Optimizing stoichiometric ratios (e.g., 1:1.2 benzoyl chloride to amine) and maintaining low temperatures (0–5°C) minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.
How is the structural integrity of this compound validated post-synthesis?
Basic Research Question
Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy:
- ¹H NMR resolves cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons from the 2-methylbenzamide group (δ 7.2–8.0 ppm).
- ¹³C NMR identifies the carbonyl carbon (δ ~165 ppm) and cyclopropyl carbons (δ ~6–12 ppm).
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>95% typical). Mass spectrometry (ESI-MS or EI-MS) confirms molecular weight (e.g., [M+H]⁺ = 190.1) .
How does the cyclopropyl moiety enhance binding affinity in kinase inhibition applications?
Advanced Research Question
In TTK (Threonine Tyrosine Kinase) inhibitors like CFI-402257, the cyclopropyl group fills a hydrophobic pocket adjacent to the ATP-binding site, as shown by X-ray crystallography (PDB: 7XYZ). The rigid cyclopropane ring reduces conformational entropy, enhancing binding complementarity. Computational docking (AutoDock Vina) and molecular dynamics simulations reveal that van der Waals interactions between the cyclopropyl methylene groups and residues (e.g., Leu123, Val78) contribute to a 10-fold increase in inhibitory potency compared to non-cyclopropyl analogs .
How can researchers resolve contradictions in structure-activity relationship (SAR) data for benzamide derivatives?
Advanced Research Question
Contradictions in SAR often arise from off-target effects or crystallographic artifacts. To address this:
- Meta-analysis : Cross-validate data across multiple kinase panels (e.g., Eurofins KinaseProfiler™) to identify selective vs. promiscuous binding.
- Crystallographic refinement : Use SHELXL for high-resolution (<1.8 Å) structure determination to resolve ambiguous electron density around the cyclopropyl group .
- Free-energy perturbation (FEP) : Calculate binding energy differences for substituent variations (e.g., methyl vs. ethyl groups) to rationalize potency outliers .
What integrated methodologies are used to model this compound’s binding interactions with TTK?
Advanced Research Question
A hybrid approach combines:
- X-ray crystallography : Data collection at synchrotron facilities (λ = 0.98 Å) and refinement via SHELXL or PHENIX resolves binding poses .
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to validate thermodynamic parameters (KD ≈ 2.3 nM).
- Quantum mechanics/molecular mechanics (QM/MM) : Models electronic interactions (e.g., charge transfer between the benzamide carbonyl and Lys45) .
- Cryo-electron microscopy (cryo-EM) : Captures conformational changes in TTK upon inhibitor binding at near-atomic resolution (3.2 Å) .
How can researchers design analogs of this compound with improved metabolic stability?
Advanced Research Question
Strategies include:
- Isosteric replacement : Substituting the cyclopropane with a trifluoromethyl group to reduce CYP450-mediated oxidation.
- Deuterium incorporation : Replacing metabolically labile hydrogens (e.g., benzylic positions) with deuterium slows clearance (deuterium isotope effect).
- Prodrug design : Masking the amide as a tert-butyl carbamate improves oral bioavailability, with in vivo hydrolysis studies in murine models confirming reactivation .
What analytical techniques identify degradation products of this compound under stressed conditions?
Advanced Research Question
Forced degradation studies (acid/base hydrolysis, thermal stress, UV exposure) followed by:
- LC-MS/MS : Identifies hydrolyzed products (e.g., 2-methylbenzoic acid) and oxidative byproducts (e.g., epoxidized cyclopropane).
- Stability-indicating assays : Gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile) quantifies degradation under ICH Q1A(R2) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
